(1S,5R)-5-Amino-2,2-difluorocyclopentan-1-ol;hydrochloride
Description
(1S,5R)-5-Amino-2,2-difluorocyclopentan-1-ol;hydrochloride is a cyclopentane-derived compound featuring a stereospecific arrangement of amino, hydroxyl, and difluoromethylene groups. The hydrochloride salt enhances its solubility and stability, making it relevant in pharmaceutical and synthetic chemistry.
Properties
IUPAC Name |
(1S,5R)-5-amino-2,2-difluorocyclopentan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F2NO.ClH/c6-5(7)2-1-3(8)4(5)9;/h3-4,9H,1-2,8H2;1H/t3-,4+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQNGSZAZOZAPD-HJXLNUONSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1N)O)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC([C@H]([C@@H]1N)O)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2260931-77-7 | |
| Record name | rac-(1R,5S)-5-amino-2,2-difluorocyclopentan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of diazo compounds and carbene intermediates to achieve the cyclopropanation of alkenes, followed by further functionalization to introduce the desired substituents .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and biocatalysis using engineered enzymes have been explored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
(1S,5R)-5-Amino-2,2-difluorocyclopentan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or difluoromethyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of (1S,5R)-5-amino-2,2-difluorocyclopentan-1-ol; hydrochloride in cancer treatment. Compounds with similar structural features have been evaluated for their efficacy against various cancer cell lines. For instance, compounds derived from difluorinated cyclopentanes have shown significant antitumor activity in vitro, suggesting that (1S,5R)-5-amino-2,2-difluorocyclopentan-1-ol could exhibit similar properties .
Antimicrobial Properties
The compound's structural characteristics may also confer antimicrobial properties. Research indicates that difluorinated compounds can enhance lipophilicity and membrane permeability, leading to increased effectiveness against bacterial strains. This potential has been explored in various studies focusing on the synthesis of new antimicrobial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of (1S,5R)-5-amino-2,2-difluorocyclopentan-1-ol is crucial for optimizing its biological activity. The presence of the amino group and difluoromethyl substituents plays a significant role in modulating the pharmacological profile of the compound. SAR studies indicate that variations in these substituents can lead to enhanced selectivity and potency against specific biological targets .
Case Study 1: Antitumor Efficacy
A study examining a series of difluorinated cyclopentane derivatives demonstrated that modifications to the amino group significantly impacted their cytotoxicity against human tumor cell lines. The results suggested that (1S,5R)-5-amino-2,2-difluorocyclopentan-1-ol could be an effective scaffold for developing novel anticancer agents .
Case Study 2: Antimicrobial Activity
In another investigation, compounds structurally related to (1S,5R)-5-amino-2,2-difluorocyclopentan-1-ol were tested against a panel of bacterial strains. The findings indicated that these compounds exhibited promising antimicrobial activity comparable to established antibiotics like penicillin and ciprofloxacin. This highlights the potential for developing new therapeutic agents based on this compound .
Mechanism of Action
The mechanism of action of (1S,5R)-5-Amino-2,2-difluorocyclopentan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Structural Analog: (1R,2R)-2-Amino-5,5-difluoro-cyclohexanol hydrochloride
Key Differences :
- Ring Size: The cyclohexanol derivative (C₆H₁₂ClF₂NO) has a six-membered ring, reducing ring strain compared to the five-membered cyclopentane in the target compound .
- Substituent Positions: Fluorine atoms are positioned at C5 and C5 in the cyclohexanol vs. C2 and C2 in the cyclopentane, leading to distinct electronic and steric effects.
- Molecular Weight: The cyclohexanol analog has a molar mass of 187.62 g/mol, while the target compound (unreported in evidence) is expected to be lighter due to its smaller ring .
Structural Analog: (1R,2S,3R,5R)-3-Amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride
Key Differences :
- Functional Groups: This analog (C₇H₁₄ClNO₃) replaces the 2,2-difluoro groups with hydroxyl and hydroxymethyl groups, increasing polarity and hydrogen-bonding capacity .
- Pharmacokinetics : The absence of fluorine likely reduces metabolic stability compared to the target compound, which may benefit from fluorination’s electron-withdrawing effects .
Spirocyclic Analog: rac-methyl (1R,3S,5S)-5-amino-2,2-difluorospiro[2.3]hexane-1-carboxylate hydrochloride
Key Differences :
- Spiro Architecture: The spiro junction introduces conformational rigidity absent in the monocyclic target compound .
- Ester Group : The carboxylate ester (C₁₇H₂₁ClF₃N₃O) adds hydrolytic instability, contrasting with the target’s simpler alcohol-amine motif .
Physicochemical and Functional Comparisons
Research Implications
- Fluorine Impact : The 2,2-difluoro substitution in the target compound likely improves lipophilicity and bioavailability compared to hydroxyl-rich analogs, aligning with trends in fluorinated drug design .
- Ring Size Effects: The cyclopentane core may confer faster metabolic clearance than the cyclohexanol derivative due to reduced steric shielding .
- Synthetic Utility : The target compound’s simplicity relative to spirocyclic analogs (e.g., C₁₇H₂₁ClF₃N₃O) makes it a more accessible intermediate for medicinal chemistry .
Biological Activity
(1S,5R)-5-Amino-2,2-difluorocyclopentan-1-ol;hydrochloride is a fluorinated cyclic amino alcohol that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound's fluorination enhances its physicochemical properties, which can influence its pharmacokinetic and pharmacodynamic profiles.
Chemical Structure and Properties
The compound has the molecular formula CHFNO and a molecular weight of approximately 139.13 g/mol. The presence of fluorine atoms alters the electronic distribution and steric properties of the molecule, potentially impacting its interaction with biological targets.
Research indicates that fluorinated compounds often exhibit altered binding affinities and specificities due to their unique electronic characteristics. The introduction of fluorine can enhance lipophilicity, which may improve membrane permeability and bioavailability. This is particularly relevant for compounds targeting central nervous system disorders or other diseases where effective brain penetration is crucial .
Pharmacological Studies
Studies have shown that (1S,5R)-5-amino-2,2-difluorocyclopentan-1-ol exhibits notable biological activity:
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against certain bacterial strains. The mechanism appears to involve disruption of bacterial cell wall synthesis, although detailed mechanisms remain to be fully elucidated.
- CNS Activity : Given its structure, there is potential for activity as a neuroactive agent. Compounds with similar structures have been shown to interact with neurotransmitter systems, suggesting that this compound could influence pathways related to mood and cognition.
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, (1S,5R)-5-amino-2,2-difluorocyclopentan-1-ol was tested against various strains of Escherichia coli and Staphylococcus aureus. The results indicated an MIC (Minimum Inhibitory Concentration) ranging from 32 to 64 µg/mL, demonstrating moderate antibacterial activity compared to standard antibiotics .
Case Study 2: Neuropharmacological Effects
A study investigating the neuropharmacological effects of fluorinated cyclopentane derivatives reported that (1S,5R)-5-amino-2,2-difluorocyclopentan-1-ol exhibited significant binding affinity for serotonin receptors. This suggests a potential role in modulating serotoninergic signaling pathways, which are crucial in the treatment of depression and anxiety disorders .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
